Edelfosine

概要

説明

Synthetic lysophospholipid analog that selectively inhibits phosphatidylinositol phospholipase C (IC50= 9.6 μM in fibroblasts and adenocarcinoma cells). Also acts as an agonist at platelet-activating factor (PAF) receptors. Antitumor lipid; selectively induces apoptosis in tumor cells, sparing normal cells.

作用機序

Target of Action

Edelfosine, also known as ET-18-OCH3, is a synthetic analog of lysophosphatidylcholine . Its primary targets are highly proliferating cells, such as activated immune cells . It acts on cellular membranes by selectively aggregating the cell death receptor Fas in membrane rafts .

Mode of Action

This compound interacts with its targets by incorporating into the cell membrane . It induces apoptosis in tumor cells by intracellular activation of the cell death receptor Fas/CD95 . This intracellular Fas/CD95 activation represents a novel mechanism of action for an antitumor drug .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits phosphatidylcholine biosynthesis, a critical process for cell membrane integrity . It also interferes with the MAPK/ERK mitogenic pathway and the Akt/protein kinase B (PKB) survival pathway . Furthermore, it modulates the expression and activity of transcription factors .

Pharmacokinetics

It is known that this compound shows a high metabolic stability . It is selectively incorporated into tumor cells, suggesting a potential for targeted therapy .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in tumor cells . This selective apoptotic response spares normal cells, making this compound a promising candidate for cancer therapy . It also reduces the expression of MHC class II molecules and molecules involved in MHC class II-associated processing and presentation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its efficacy can be enhanced in the presence of certain immune modulators . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.

生化学分析

Biochemical Properties

ET-18-OCH3 selectively inhibits phosphatidylinositol-specific phospholipase C . It interacts with enzymes such as sphingomyelinase during its extraction from plasma lipids . The compound’s interaction with these biomolecules plays a crucial role in its function as an antineoplastic drug .

Cellular Effects

ET-18-OCH3 has a selective cytotoxic action against transformed cells . It promotes apoptosis in tumor cells through intracellular activation of Fas/CD95 . This compound has been reported to be accumulated in the plasma membrane , indicating its significant impact on cellular processes.

Molecular Mechanism

The molecular mechanism underlying the apoptotic action of ET-18-OCH3 involves membrane rafts and Fas/CD95 death receptor . It induces cocapping of Fas and membrane rafts, specialized plasma membrane regions involved in signaling, before the onset of apoptosis in human leukemic cells . This translocation of Fas into membrane rafts may provide a mechanism for amplifying Fas signaling by reorganization of membrane microdomains .

Transport and Distribution

ET-18-OCH3 is known to be accumulated in the plasma membrane This suggests that it may be transported and distributed within cells and tissues via lipid transport mechanisms

Subcellular Localization

ET-18-OCH3 is known to induce cocapping of Fas and membrane rafts, specialized plasma membrane regions involved in signaling This suggests that ET-18-OCH3 may localize to these membrane rafts within the cell

生物活性

Edelfosine, also known as ET-18-O-CH3, is a synthetic alkyl-lysophospholipid (ALP) that has garnered attention for its potent antitumor properties. This compound has been studied extensively for its mechanisms of action, therapeutic applications, and biological effects on various cancer types. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant case studies and research findings.

This compound exhibits several mechanisms through which it exerts its biological effects:

- Induction of Apoptosis : this compound selectively induces apoptosis in tumor cells while sparing normal cells. It disrupts multiple signaling pathways critical for cell survival, including the AKT pathway, leading to enhanced apoptotic signaling in cancer cells .

- Interaction with Lipid Rafts : The compound interacts with lipid rafts in the plasma membrane and induces endoplasmic reticulum (ER) stress, which is pivotal in its cytotoxic effects against cancer cells .

- Inhibition of Phosphatidylinositol Phospholipase C : this compound selectively inhibits phosphatidylinositol phospholipase C (PI-PLC), which contributes to its antitumor activity .

- Mitochondrial Targeting : The compound accumulates in mitochondria of tumor cells, leading to disruption of mitochondrial membrane potential and subsequent cell death. This mechanism is also observed in Leishmania parasites, indicating a broader spectrum of action .

Antitumor Activity

This compound has been evaluated in various preclinical and clinical studies for its antitumor efficacy:

- In Vitro Studies : Research shows that this compound exhibits cytotoxic effects against a range of cancer cell lines, including those from prostate, breast, and leukemia cancers. In vitro experiments have demonstrated significant growth inhibition and apoptosis induction in these models .

- In Vivo Studies : Animal models have shown that this compound can inhibit tumor growth effectively. For instance, this compound nanoemulsions have been shown to halt the growth of triple-negative breast cancer (TNBC) both in vitro and in vivo using zebrafish embryos .

-

Clinical Trials : this compound has undergone various clinical trials:

- A phase II trial involving patients with advanced non-small-cell lung carcinoma indicated that this compound could be administered safely, although gastrointestinal side effects were reported .

- Another phase II study assessed this compound's efficacy in treating brain tumors, showing potential benefits in halting tumor progression .

Case Studies

Several case studies highlight the effectiveness and safety profile of this compound:

- Prostate Cancer : In androgen-deprived prostate cancer models, this compound was shown to promote apoptosis selectively in tumor cells while having minimal effects on normal prostate cells .

- Leukemia Treatment : In patients with acute leukemia, this compound demonstrated promising results when used as part of conditioning regimens for bone marrow transplantation .

- Triple-Negative Breast Cancer : The use of this compound nanoemulsions showed significant tumor growth inhibition in aggressive TNBC cell lines and improved therapeutic outcomes when tested in animal models .

Summary Table of Biological Activities

科学的研究の応用

Clinical Applications

Edelfosine has been evaluated in various clinical settings, particularly for its efficacy against different cancer types:

Breast Cancer

Recent studies have demonstrated that this compound nanoemulsions significantly inhibit tumor growth in triple-negative breast cancer (TNBC) models. In vitro and in vivo experiments showed that these formulations could penetrate cellular barriers effectively, leading to a marked reduction in tumor cell proliferation .

Prostate Cancer

In androgen-dependent prostate cancer models, this compound enhanced the effects of androgen deprivation therapy. The combination treatment resulted in higher levels of apoptosis compared to either treatment alone, indicating a synergistic effect .

Non-Small Cell Lung Cancer

A Phase II study involving patients with advanced non-small cell lung carcinoma indicated that this compound could stabilize tumor status in a significant proportion of patients. However, objective tumor remission was rare, highlighting the need for further research to optimize dosing and administration strategies .

Brain Tumors

This compound has shown promise in treating inoperable brain tumors. Clinical trials reported that it could halt tumor growth and improve patients' quality of life when administered orally .

Case Studies

Safety and Toxicity

Clinical investigations have indicated that this compound is generally well-tolerated, with gastrointestinal toxicity being the most common adverse effect reported. Importantly, it exhibits minimal systemic side effects compared to traditional chemotherapeutics, making it a favorable option for patients with advanced malignancies .

化学反応の分析

Structural Basis of Chemical Reactivity

Edelfosine’s structure features:

-

A hydrophobic 18-carbon alkyl chain

-

A glycerophosphocholine headgroup with a methoxy group at the sn-2 position

-

A zwitterionic quaternary ammonium-phosphate moiety

This amphiphilic architecture enables interactions with lipid bilayers, proteins, and sterols, driving its membrane-disruptive and apoptosis-inducing effects .

Cholesterol Competition

This compound destabilizes cholesterol-rich domains in membranes by:

-

Binding cholesterol with higher affinity than sphingomyelin (ΔG = −34.5 kJ/mol vs −28.9 kJ/mol)

-

Reducing liquid-ordered phase stability (Tm decreases by 5–8°C in SM/cholesterol membranes)

Table 1: Thermodynamic Effects on Membranes

| System | ΔH (kJ/mol) | ΔTₘ (°C) |

|---|---|---|

| SM:Chol (2:1) | 15.2 ± 1.3 | – |

| + 10 mol% this compound | 8.7 ± 0.9 | −7.2 |

| + 10 mol% PAF | 12.1 ± 1.1 | −3.1 |

Lipid Raft Modulation

Incorporates into lipid rafts via:

-

Hydrophobic alkyl chain embedding

-

Electrostatic interactions between phosphocholine headgroups and raft proteins

NCR1 Receptor Binding

-

Binds NCR1 with Kᵢ = 50 nM

-

Outcompetes NBD-sphingosine (Kd = 1.2 μM) through:

-

π-cation interactions with Trp⁹⁰

-

Hydrogen bonding to Asp⁷²

-

Table 2: Competitive Binding Parameters

| Competitor | IC₅₀ (μM) | Kᵢ (nM) |

|---|---|---|

| This compound | 0.48 | 50 |

| NBD-Sph | – | 1200 |

Metabolic Pathway Modulation

At sub-apoptotic doses (1 μg/mL) :

-

↑ TCA cycle flux by 2.8× (citrate synthase activity: 0.389 → 0.889 mM/min)

-

↑ Pyruvate dehydrogenase activity by 1.8×

-

↓ PPP flux by 94%

Table 3: Metabolic Flux Changes

| Pathway | Control Flux | This compound (1 μg/mL) |

|---|---|---|

| TCA → Pyruvate | 0.0247 | 0.0877 |

| PDH | 0.6435 | 1.0377 |

| PPP | 0.0015 | 0.00003 |

Calcium-Dependent Reactions

-

Induces Ca²⁺ influx (Fluo3 fluorescence ↑ 320% at 5 μM)

-

Triggers phospholipid scrambling (Annexin V+ cells ↑ from 1.2% to 34.7%)

Reaction Sequence:

-

Ca²⁺ channel activation → [Ca²⁺]ᵢ ↑

-

Calpain activation → Membrane cytoskeleton disruption

-

Phosphatidylserine externalization

Formulation-Dependent Reactivity

-

Miglyol 812 stabilizes hydrophobic core (85% w/w)

-

Phosphatidylcholine enables mono-disperse particles (PDI <0.2)

-

pH-dependent release: 78% at pH 5.5 vs 42% at pH 7.4

Key Stability Parameters:

| Property | Value |

|---|---|

| Size (Z-Avg) | 120.4 ± 3.2 nm |

| Zeta Potential | −1.8 ± 0.4 mV |

| EE% (24h) | 94.7 ± 2.1% |

These reactions collectively explain this compound’s selective cytotoxicity through membrane remodeling, metabolic reprogramming, and calcium-mediated signaling. Current research focuses on optimizing its chemical delivery systems to enhance tumor specificity while mitigating hemolytic effects .

特性

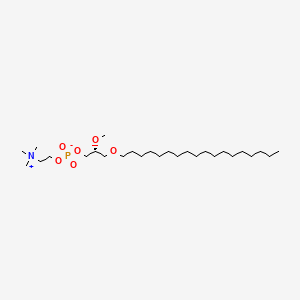

IUPAC Name |

[(2R)-2-methoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFRGQHAERHWKZ-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H58NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20922896 | |

| Record name | 1-O-Octadecyl-2-O-methyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77286-66-9 | |

| Record name | Edelfosine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077286669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-Octadecyl-2-O-methyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EDELFOSINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ198HY9OE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Edelfosine's primary mechanism of action in tumor cells?

A: this compound interacts with cell membranes, specifically targeting cholesterol-rich lipid rafts. [, ] This interaction disrupts raft organization and function, ultimately triggering cell death. []

Q2: Does this compound's mechanism differ between leukemia and solid tumor cells?

A: Yes, while this compound targets lipid rafts in both cell types, its downstream effects differ. In leukemic cells, this compound promotes apoptosis by recruiting Fas/CD95 death receptors and associated signaling molecules into lipid rafts. [, ] In contrast, this compound induces apoptosis in solid tumor cells primarily through endoplasmic reticulum (ER) stress. []

Q3: How does this compound induce ER stress in solid tumor cells?

A: this compound accumulates in the ER, inhibiting phosphatidylcholine and protein synthesis, depleting ER calcium stores, and upregulating pro-apoptotic proteins like Bax and CHOP/GADD153. [] This ER stress response culminates in caspase activation and apoptosis. []

Q4: Does this compound's activity depend on mitochondrial function?

A: Yes, although initiated through different pathways, both raft- and ER-mediated apoptosis require a mitochondrial-dependent step for complete cell death. [] this compound induces mitochondrial membrane permeabilization, leading to cytochrome c release and caspase activation. []

Q5: What role does FOF1-ATP synthase play in this compound's mechanism of action?

A: this compound treatment causes a significant recruitment of FOF1-ATP synthase into lipid rafts in both tumor cells and Leishmania parasites. [] This enzyme, particularly its membrane-embedded FO subunit, appears crucial for this compound-induced cell death. [, ]

Q6: Can this compound induce other forms of cell death besides apoptosis?

A: Yes, this compound can trigger necroptosis in glioblastoma cells, which have low levels of pro-apoptotic proteins. [, ] This regulated necrotic cell death relies on the activation of receptor-interacting protein kinases RIPK1 and RIPK3. [, ]

Q7: Does this compound affect gene expression in tumor cells?

A: Yes, studies show that this compound can alter gene expression in human breast cancer cells. It induces a unique gene expression program, upregulating genes involved in cell growth inhibition, including the EGFR/HER2 inhibitor ERRFI1 (MIG6). []

Q8: What is the molecular formula and weight of this compound?

A8: this compound (C30H62NO8P) has a molecular weight of 595.8 g/mol.

Q9: Are there any specific structural features of this compound crucial for its activity?

A: Yes, the glycerol backbone with its specific substitutions at the sn-2 and sn-3 positions is crucial for this compound's pro-apoptotic activity. [] Modifications to these positions abolish its ability to induce apoptosis. []

Q10: How does this compound's structure contribute to its interaction with lipid rafts?

A: this compound possesses a unique asymmetric structure with two hydrophobic substituents of different lengths. [] This asymmetry allows it to preferentially interact with cholesterol within lipid rafts, disrupting their organization and function. []

Q11: How does this compound impact the physical properties of model membranes?

A: this compound can integrate into model membranes containing cholesterol and sphingomyelin. [, ] At higher concentrations, it alters the phase behavior of these membranes, inducing the formation of gel phases and increasing membrane fluidity, suggesting its potential to disrupt lipid raft organization. [, ]

Q12: How is this compound distributed in the body?

A: Following administration, this compound is widely distributed throughout the body, accumulating in various organs. [, ] Notably, it shows preferential accumulation in tumor tissue compared to other organs. [, ]

Q13: How is this compound eliminated from the body?

A: this compound exhibits slow elimination from the body and is primarily metabolized within tissues. [] The exact metabolic pathways are not yet fully elucidated.

Q14: Are there differences in this compound's pharmacokinetic parameters between healthy and immunocompromised mice?

A: No, studies have not found statistically significant differences in pharmacokinetic parameters between healthy BALB/c mice and immunocompromised SCID mice. [] This suggests consistent pharmacokinetic behavior across different immune statuses.

Q15: Are there any known mechanisms of resistance to this compound in tumor cells?

A: While specific resistance mechanisms remain largely unexplored, some evidence suggests that altered expression levels of PLC-beta1, a potential target of this compound, might correlate with drug sensitivity. [, ] SCLC cells with higher PLC-beta1 expression exhibited greater resistance to this compound compared to NSCLC cells with lower expression. []

Q16: What is known about the toxicity profile of this compound?

A: While generally well-tolerated, this compound can induce some toxicity, particularly at higher doses. [, ] Hemolysis is a known side effect observed in animal models. [] Further research is needed to fully understand its long-term safety profile.

Q17: Can incorporating this compound into liposomes improve its therapeutic index?

A: Yes, encapsulating this compound into liposomes (e.g., TLC ELL-12) reduces its acute toxicity and hemolytic effects compared to the free drug. [, ] This formulation also demonstrates enhanced therapeutic efficacy against various tumor models in mice. [, ]

Q18: What types of cancer have shown sensitivity to this compound in preclinical studies?

A: this compound has demonstrated antitumor activity against a wide range of cancers in preclinical models, including leukemia, lymphoma, melanoma, lung cancer, prostate cancer, and Ewing's sarcoma. [, , , ]

Q19: Does this compound show promise for treating parasitic diseases?

A: Yes, this compound exhibits potent activity against Leishmania parasites. [] It effectively kills both promastigotes and amastigotes in vitro and displays efficacy in animal models of leishmaniasis. []

Q20: How does this compound's antileishmanial activity compare to other alkylphospholipid analogs?

A: this compound demonstrates superior efficacy against Leishmania parasites compared to other alkylphospholipid analogs such as miltefosine, perifosine, and erucylphosphocholine. []

Q21: What are the potential advantages of this compound over existing treatments for leishmaniasis?

A: this compound's oral availability, effectiveness against both parasite stages, and superior efficacy compared to miltefosine make it a promising candidate for leishmaniasis treatment. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。